molecular formula C5H8ClN3S B101914 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride CAS No. 18876-82-9

2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride

Cat. No. B101914
CAS RN: 18876-82-9
M. Wt: 177.66 g/mol
InChI Key: YYLYRAUCGUIGIE-UHFFFAOYSA-N
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Description

2-methyl-1,3-thiazole-4-carboximidamide hydrochloride is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the construction of the thiazole ring followed by various functionalization reactions. For instance, the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a related compound, was achieved using 2-amino-4-(chloromethyl)thiazole as a starting material, which could be a similar approach for synthesizing 2-methyl-1,3-thiazole-4-carboximidamide hydrochloride . Another related compound, ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, was likely synthesized through a condensation reaction involving an amino thiazole and an activated carboxylate .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by spectroscopic methods such as FTIR and NMR, and their crystallographic behavior can be studied using X-ray diffraction . For example, the crystal structure of a thiazolidin-4-carboxylate derivative was determined to crystallize in an orthorhombic system, which could provide insights into the crystalline nature of 2-methyl-1,3-thiazole-4-carboximidamide hydrochloride .

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions, including cycloadditions, substitutions, and condensations, to yield a wide array of compounds with potential biological activities . The reactivity of the thiazole ring allows for the introduction of various substituents, which can significantly alter the biological properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as melting points, solubility, and stability, are crucial for their practical applications. These properties are often determined experimentally and can be complemented by theoretical calculations, such as density functional theory (DFT) . For instance, the molecular geometry, vibrational assignments, and chemical shifts of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate were calculated using DFT and found to be in good agreement with experimental data .

Relevant Case Studies

Several thiazole derivatives have been evaluated for their biological activities, including antitumor, antifilarial, fungicidal, and antiviral activities. For example, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate exhibited significant in vivo antifilarial activity and inhibited leukemia cell proliferation . Similarly, novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives showed good fungicidal and antivirus activities . These case studies highlight the potential of thiazole derivatives, such as 2-methyl-1,3-thiazole-4-carboximidamide hydrochloride, in the development of new therapeutic agents.

Scientific Research Applications

Cardioprotective Applications

2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride derivatives have been investigated for their cardioprotective activities. Specifically, certain thiazole derivatives have demonstrated moderate to high cardioprotective effects, making them potential candidates for pharmacological studies aimed at heart health. One such compound was found to delay the development of constrictor responses in isolated rings of thoracic rat aortas, showing more activity than some known substances like L-carnitine and meldonium (Drapak et al., 2019).

Antimicrobial Applications

A series of 2-Amino-4-Methylthiazole analogs, incorporating the 2-methyl-1,3-thiazole-4-carboximidamide structure, have shown significant antimicrobial properties. These compounds were notably effective against both bacterial and fungal infections, displaying minimal toxicity to mammalian cells. Their action mechanism includes disrupting bacterial membranes and inhibiting specific enzymes, highlighting their potential as antimicrobial agents (Omar et al., 2020).

Corrosion Inhibition

In the field of material sciences, 2-methyl-1,3-thiazole-4-carboximidamide derivatives have been applied as corrosion inhibitors. The use of 2-amino-4-methyl-thiazole has shown high efficiency in protecting mild steel against corrosion in acidic environments. This protective effect is attributed to the strong adsorption of the compound onto the metal surface, forming a barrier film (Yüce et al., 2014).

Catalytic Applications in Polymerization

Novel thiazole-carboximidamide derivatives have been synthesized and used as ligands for metal complexation with metals like Zn(II) and Cu(II). These complexes were found to catalyze the copolymerization of carbon dioxide and epoxides, producing polycarbonates efficiently. This application highlights the potential use of these compounds in the field of sustainable polymer production (Walther et al., 2006).

Safety And Hazards

The compound may cause serious eye irritation, respiratory irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection. If it gets in the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing .

properties

IUPAC Name

2-methyl-1,3-thiazole-4-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S.ClH/c1-3-8-4(2-9-3)5(6)7;/h2H,1H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLYRAUCGUIGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384068
Record name 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride

CAS RN

18876-82-9
Record name 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-thiazole-4-carboxamidine; hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride
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Citations

For This Compound
1
Citations
C Davoine, M Fillet, L Pochet - Talanta, 2021 - Elsevier
In this study, a partial-filling affinity capillary electrophoresis (pf-ACE) method was developed for the cross-validation of fragment hits revealed by chromogenic factor XIIa (FXIIa) assay. …
Number of citations: 6 www.sciencedirect.com

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